molecular formula C14H12FNO2S B13647169 N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide

N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B13647169
M. Wt: 277.32 g/mol
InChI Key: GPHVYIHBOVNROJ-MHWRWJLKSA-N
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Description

N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide is an organic compound that features a fluorobenzylidene group attached to a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-fluorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with proteins, enzymes, or nucleic acids, leading to alterations in their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluorobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of both a fluorobenzylidene group and a methylbenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12FNO2S

Molecular Weight

277.32 g/mol

IUPAC Name

(NE)-N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12FNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+

InChI Key

GPHVYIHBOVNROJ-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)F

Origin of Product

United States

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